2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2aalpha,4aalpha,7aalpha,7balpha)]-
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Overview
Description
2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2aalpha,4aalpha,7aalpha,7balpha)]- is a complex organic compound with a unique structure. This compound is characterized by its multiple ring systems and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the dioxacyclopentane ring and subsequent functionalization. One common method involves the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups.
Pregabalin Lactam Dimer: Another compound with a complex ring system and functional groups.
Uniqueness
What sets 2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester apart is its unique combination of ring systems and functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H12O5 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl (4S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.04,11]undeca-5,8-diene-8-carboxylate |
InChI |
InChI=1S/C11H12O5/c1-14-9(12)7-4-15-10-8-6(7)2-3-11(8,13)5-16-10/h2-4,6,8,10,13H,5H2,1H3/t6?,8?,10?,11-/m1/s1 |
InChI Key |
PYJMOWDBOPKFBI-LJKDOYJVSA-N |
Isomeric SMILES |
COC(=O)C1=COC2C3C1C=C[C@]3(CO2)O |
Canonical SMILES |
COC(=O)C1=COC2C3C1C=CC3(CO2)O |
Origin of Product |
United States |
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